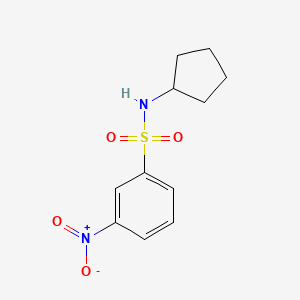

N-cyclopentyl-3-nitrobenzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related nitrobenzenesulfonamides typically involves reactions starting from nitrobenzenesulfonamide precursors. For instance, 2-aminobenzenesulfonamide-containing cyclononyne, an analogue, was synthesized from 2-nitrobenzenesulfonamide using Mitsunobu and Nicholas reactions (Kaneda, Naruse, & Yamamoto, 2017).

Molecular Structure Analysis

The molecular structure of nitrobenzenesulfonamide derivatives is influenced by various intramolecular interactions. For example, the structure-reactivity relationship in such compounds is affected by hydrogen bonds between amino and sulfonyl groups (Kaneda et al., 2017).

Chemical Reactions and Properties

Nitrobenzenesulfonamides are versatile in chemical reactions. They can undergo smooth alkylation and are used in various organic syntheses. For instance, nitrobenzenesulfonamides, upon treatment with thiolates, can yield secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).

Physical Properties Analysis

The physical properties of nitrobenzenesulfonamides can be studied using techniques like FT-IR and FT-Raman spectroscopy. These methods provide insights into the molecular conformation and vibrational analysis of these compounds (Karabacak, Postalcilar, & Cinar, 2012).

Chemical Properties Analysis

The chemical properties of nitrobenzenesulfonamides are characterized by their reactivity in various chemical reactions. For example, their ability to form Meisenheimer complexes upon treatment with nucleophiles highlights their chemical versatility (Fukuyama et al., 1995).

Applications De Recherche Scientifique

Versatility in Amine Synthesis : Nitrobenzenesulfonamides are versatile in the preparation of secondary amines and protection of amines. For example, 2- and 4-nitrobenzenesulfonamides can undergo smooth alkylation to give N-alkylated sulfonamides, which can be deprotected to yield secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).

Biofilm Inhibition and Cytotoxicity : Research into the synthesis of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides has demonstrated their potential in inhibiting bacterial biofilms and displaying mild cytotoxicity (Abbasi et al., 2020).

Development of Hypoxic Cell Selective Cytotoxic Agents : Certain nitrobenzenesulfonamides have been evaluated for their selectivity in targeting hypoxic cells, showing potential as cytotoxic agents in cancer therapy (Saari et al., 1991).

Synthetic Applications in Organic Chemistry : The use of nitrobenzenesulfonamides as an electrophilic nitrogen source for the direct diamination of enones highlights their utility in organic synthesis (Pei et al., 2003).

Protecting and Activating Group in Amine Synthesis : Nitrobenzenesulfonamides serve as both a protecting and activating group in amine synthesis, enabling the construction of natural polyamines and other complex molecules (Kan & Fukuyama, 2004).

Carbonic Anhydrase Inhibition for Therapeutic Applications : Research into primary sulfonamide functionality of nitrobenzenesulfonamides has revealed their strong inhibition of human carbonic anhydrases, making them relevant in therapeutic applications (Sapegin et al., 2018).

Analytical Applications : Sodium N-bromo-p-nitrobenzenesulfonamide has been found useful as an oxidizing titrant in various chemical analyses (Gowda et al., 1983).

Intramolecular Arylation for Heterocycle Synthesis : Base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides leads to the formation of benzhydrylamines, which are intermediates in the synthesis of nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014).

Propriétés

IUPAC Name |

N-cyclopentyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c14-13(15)10-6-3-7-11(8-10)18(16,17)12-9-4-1-2-5-9/h3,6-9,12H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFKRFQJUJLIDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

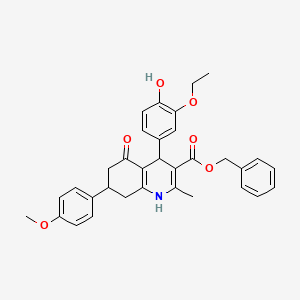

![methyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5011395.png)

![1-(2,5-dimethoxyphenyl)-5-{[(2-fluorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011400.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5011420.png)

![dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5011429.png)

![(2S)-1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methyl-2-phenylpiperazine](/img/structure/B5011446.png)

![3-[benzyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5011462.png)

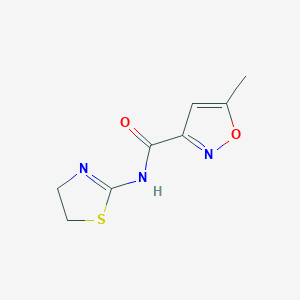

![N-[(isobutylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5011466.png)

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5011477.png)

![sec-butyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5011485.png)